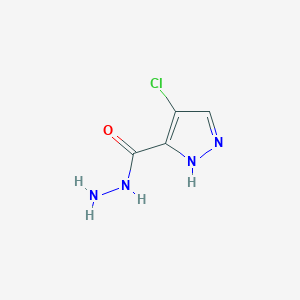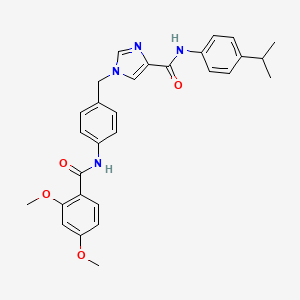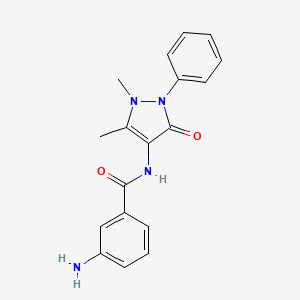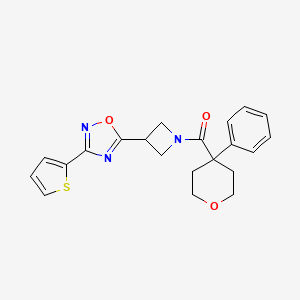![molecular formula C11H19N3O B2442860 rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine CAS No. 1969287-59-9](/img/structure/B2442860.png)
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine: is a chiral compound that belongs to the class of oxan-3-yl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine typically involves the following steps:
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with ethyl acetoacetate under acidic conditions.
Oxan-3-yl Moiety Formation: The oxan-3-yl moiety is formed by the cyclization of a suitable diol precursor under basic conditions.
Coupling Reaction: The final step involves the coupling of the pyrazolyl group with the oxan-3-yl moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolyl or oxan-3-yl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.
Major Products:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Substitution Products: New compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Studied for its role in enzyme inhibition and protein binding.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.
Comparison with Similar Compounds
- [(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
- [(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]ethanamine
- [(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]propanamine
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the pyrazolyl or oxan-3-yl groups, which can influence their chemical and physical properties.
- Reactivity: The reactivity of these compounds may vary based on the nature of the substituents, affecting their behavior in chemical reactions.
- Applications: While the core structure remains similar, the specific applications of each compound may differ based on their unique properties and interactions with molecular targets.
Properties
IUPAC Name |
[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-14-8-10(7-13-14)11-9(6-12)4-3-5-15-11/h7-9,11H,2-6,12H2,1H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQICGWXCWYOPS-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)
![3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea](/img/structure/B2442785.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2442792.png)

![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)

![N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2442799.png)
